molecular formula C9H11NO B137374 (1S)-1-(4-ethenylpyridin-3-yl)ethanol CAS No. 154456-94-7

(1S)-1-(4-ethenylpyridin-3-yl)ethanol

Cat. No. B137374
M. Wt: 149.19 g/mol
InChI Key: FZBRZWLORRMBRL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(4-ethenylpyridin-3-yl)ethanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as 4-vinyl-3-pyridinol and is a derivative of pyridine.

Mechanism Of Action

The mechanism of action of (1S)-1-(4-ethenylpyridin-3-yl)ethanol is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to scavenge free radicals, which contribute to oxidative stress and inflammation.

Biochemical And Physiological Effects

Studies have shown that (1S)-1-(4-ethenylpyridin-3-yl)ethanol has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, it has been found to reduce oxidative stress and improve antioxidant status.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1S)-1-(4-ethenylpyridin-3-yl)ethanol in lab experiments is its potential as a drug candidate. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis method is complex and requires specialized equipment and expertise.

Future Directions

For research include studying its potential as a drug candidate, investigating its mechanism of action, and exploring its potential applications in other fields.

Synthesis Methods

The synthesis of (1S)-1-(4-ethenylpyridin-3-yl)ethanol involves the reaction of 4-vinylpyridine with sodium borohydride. The reaction takes place in anhydrous ethanol and is catalyzed by palladium on carbon. The resulting product is then purified using column chromatography. This synthesis method has been reported in several studies and has been found to be efficient in producing high yields of (1S)-1-(4-ethenylpyridin-3-yl)ethanol.

Scientific Research Applications

(1S)-1-(4-ethenylpyridin-3-yl)ethanol has been used in several scientific research studies due to its potential applications in various fields. One such application is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.

properties

CAS RN

154456-94-7

Product Name

(1S)-1-(4-ethenylpyridin-3-yl)ethanol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(1S)-1-(4-ethenylpyridin-3-yl)ethanol

InChI

InChI=1S/C9H11NO/c1-3-8-4-5-10-6-9(8)7(2)11/h3-7,11H,1H2,2H3/t7-/m0/s1

InChI Key

FZBRZWLORRMBRL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CN=C1)C=C)O

SMILES

CC(C1=C(C=CN=C1)C=C)O

Canonical SMILES

CC(C1=C(C=CN=C1)C=C)O

synonyms

3-Pyridinemethanol,4-ethenyl-alpha-methyl-,(S)-(9CI)

Origin of Product

United States

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